molecular formula C13H14N2O2 B13808610 1-ethyl-4-(4-nitrophenyl)-4H-pyridine

1-ethyl-4-(4-nitrophenyl)-4H-pyridine

Cat. No.: B13808610
M. Wt: 230.26 g/mol
InChI Key: OCYDXKGUVOVHNN-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-nitrophenyl)-4H-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of an ethyl group at the 1-position and a nitrophenyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-nitrophenyl)-4H-pyridine typically involves the following steps:

    Nitration: The starting material, 4-ethylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.

    Purification: The nitrated product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-nitrophenyl)-4H-pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder and hydrochloric acid.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products

    Reduction: 1-ethyl-4-(4-aminophenyl)-4H-pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-(4-nitrophenyl)-4H-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying the interactions of pyridine derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-nitrophenyl)-4H-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The pyridine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-(3-nitrophenyl)-4H-pyridine: Similar structure but with the nitro group at the 3-position.

    1-ethyl-4-(4-aminophenyl)-4H-pyridine: The nitro group is reduced to an amino group.

    4-ethylpyridine: Lacks the nitro group.

Uniqueness

1-ethyl-4-(4-nitrophenyl)-4H-pyridine is unique due to the presence of both an ethyl group and a nitrophenyl group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other pyridine derivatives.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-ethyl-4-(4-nitrophenyl)-4H-pyridine

InChI

InChI=1S/C13H14N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10,12H,2H2,1H3

InChI Key

OCYDXKGUVOVHNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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